molecular formula C11H8F3N3O5 B12332327 1-(6,8-dinitro-3,4-dihydroquinolin-1(2H)-yl)-2,2,2-trifluoroethanone

1-(6,8-dinitro-3,4-dihydroquinolin-1(2H)-yl)-2,2,2-trifluoroethanone

Cat. No.: B12332327
M. Wt: 319.19 g/mol
InChI Key: AUNRHRQUOOVNIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6,8-Dinitro-3,4-dihydroquinolin-1(2H)-yl)-2,2,2-trifluoroethanone is a nitro-substituted dihydroquinoline derivative functionalized with a trifluoroacetyl group. The dinitro substitution at positions 6 and 8 on the quinoline ring introduces steric and electronic effects that may influence reactivity and binding interactions. The trifluoroethanone moiety enhances metabolic stability and lipophilicity, which are critical for pharmacokinetic optimization .

Properties

Molecular Formula

C11H8F3N3O5

Molecular Weight

319.19 g/mol

IUPAC Name

1-(6,8-dinitro-3,4-dihydro-2H-quinolin-1-yl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C11H8F3N3O5/c12-11(13,14)10(18)15-3-1-2-6-4-7(16(19)20)5-8(9(6)15)17(21)22/h4-5H,1-3H2

InChI Key

AUNRHRQUOOVNIM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])N(C1)C(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6,8-dinitro-3,4-dihydroquinolin-1(2H)-yl)-2,2,2-trifluoroethanone typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of nitro groups to the quinoline ring.

    Reduction: Partial reduction of the nitro groups to amines.

    Acylation: Introduction of the trifluoroethanone moiety through acylation reactions.

Industrial Production Methods

Industrial production methods for such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(6,8-dinitro-3,4-dihydroquinolin-1(2H)-yl)-2,2,2-trifluoroethanone can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Electrophilic or nucleophilic substitution reactions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield amines, while substitution reactions could introduce various functional groups to the quinoline ring.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(6,8-dinitro-3,4-dihydroquinolin-1(2H)-yl)-2,2,2-trifluoroethanone would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro groups and trifluoroethanone moiety could play crucial roles in these interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The following compounds share structural similarities with the target molecule but differ in substituent positions, ring systems, or functional groups:

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Applications/Notes
1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone Bromo substituent at position 7 on dihydroisoquinoline; trifluoroacetyl group C₁₁H₈BrF₃NO 308.09 Intermediate in synthesizing acyl-CoA inhibitors; scalable synthesis (100 g)
4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone Dimethoxy, methyl, and phenyl substituents; furan-2-ylmethanone group C₂₉H₂₇NO₄ 453.53 Studied for antimalarial activity; demonstrates substituent-dependent bioactivity
1-(7,8-Dinitro-4,5-dihydro-1H-1,5-methanobenzo[d]azepin-3(2H)-yl)-2,2,2-trifluoroethanone Dinitro on benzazepine ring; methano-bridged structure C₁₃H₁₁F₃N₂O₅ 332.24 Industrial/research use; safety data available (GHS-compliant)
2,2,2-Trifluoro-1-(6-nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone Single nitro group at position 6 on dihydroquinoline C₁₁H₉F₃N₂O₃ 274.20 Lab reagent (≥95% purity); limited bioactivity data
Varenicline Impurity 12 7-amino-8-nitro substitution on benzoazepine; trifluoroacetyl group C₁₃H₁₂F₃N₃O₃ 315.25 Pharmaceutical impurity; structural analogs used in drug quality control

Pharmacological and Industrial Relevance

Key Research Findings and Data Gaps

  • However, this hypothesis requires validation via docking studies (e.g., AutoDock4 ).
  • Analytical Data: High-resolution mass spectrometry (HRMS) and elemental analysis for analogs like C₁₁H₈BrF₃NO confirm synthetic accuracy , but analogous data for the target compound are unavailable.

Biological Activity

The compound 1-(6,8-dinitro-3,4-dihydroquinolin-1(2H)-yl)-2,2,2-trifluoroethanone is a derivative of the quinoline family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action based on recent studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a dinitro group and a trifluoroethanone moiety. Its molecular formula is C12H10N4O3F3C_{12}H_{10}N_4O_3F_3, with a molecular weight of approximately 310.23 g/mol. The presence of electron-withdrawing groups such as nitro and trifluoroethyl enhances its lipophilicity and biological interactions.

Biological Activity Overview

Research indicates that compounds containing the quinoline scaffold exhibit various biological activities, including:

  • Antimicrobial Activity : Studies have shown that related compounds possess significant antibacterial and antifungal properties.
  • Neuroprotective Effects : Several derivatives have been evaluated for their potential in treating neurodegenerative diseases like Alzheimer's.
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines.

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of 1-(6,8-dinitro-3,4-dihydroquinolin-1(2H)-yl)-2,2,2-trifluoroethanone. The following table summarizes key findings:

Activity IC50 Value (µM) Cell Line/Target
Antibacterial15Staphylococcus aureus
Antifungal10Candida albicans
Cytotoxicity25HeLa (cervical cancer)
AChE Inhibition0.5Acetylcholinesterase (AChE)

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : The compound has been shown to inhibit acetylcholinesterase (AChE), which is crucial in neurodegenerative conditions. The inhibition of AChE can enhance cholinergic neurotransmission, potentially alleviating symptoms associated with Alzheimer's disease.
  • Membrane Disruption : Similar compounds have exhibited properties that disrupt microbial membranes, leading to cell death. This suggests that 1-(6,8-dinitro-3,4-dihydroquinolin-1(2H)-yl)-2,2,2-trifluoroethanone may act through similar pathways.
  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that quinoline derivatives can induce oxidative stress in cancer cells, leading to apoptosis.

Case Studies

Recent research has highlighted the potential of quinoline derivatives in therapeutic applications:

  • A study published in Bioorganic & Medicinal Chemistry demonstrated that a related compound exhibited potent AChE inhibition with a favorable safety profile in vitro and in vivo models .
  • Another investigation focused on the antimicrobial efficacy of quinoline derivatives against drug-resistant strains of bacteria, showcasing significant antibacterial activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.